5-Ethyl-3-(2-methylhydrazono)indolin-2-one is a synthetic compound belonging to the class of indolinones, which are known for their diverse biological activities. This compound features a hydrazone functional group, which contributes to its potential pharmacological properties. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The synthesis and characterization of 5-Ethyl-3-(2-methylhydrazono)indolin-2-one have been explored in various studies, highlighting its potential as a lead compound in drug discovery. It has been synthesized through different methods, often involving the condensation of isatin derivatives with hydrazones or hydrazines.
5-Ethyl-3-(2-methylhydrazono)indolin-2-one can be classified as:
The synthesis of 5-Ethyl-3-(2-methylhydrazono)indolin-2-one typically involves the following steps:
The reaction conditions, including temperature and solvent choice, can significantly impact yield and purity. Typically, reactions are conducted under reflux conditions in ethanol or methanol to facilitate the condensation process.
5-Ethyl-3-(2-methylhydrazono)indolin-2-one possesses a unique molecular structure characterized by:
The three-dimensional conformation of the molecule can be visualized using molecular modeling software, allowing for insights into its potential interactions with biological targets.
5-Ethyl-3-(2-methylhydrazono)indolin-2-one can undergo several chemical reactions, including:
The reactivity of this compound can be influenced by substituents on the indoline ring and the nature of the hydrazone linkage. Understanding these reactions is crucial for designing derivatives with enhanced activity.
The mechanism of action for 5-Ethyl-3-(2-methylhydrazono)indolin-2-one primarily involves its interaction with specific biological targets, such as enzymes or receptors involved in disease pathways. The hydrazone moiety may facilitate binding to target sites through hydrogen bonding and π-stacking interactions.
Research indicates that derivatives of indolinones exhibit activity against various targets, including:
Relevant data regarding stability under different pH conditions and temperatures should be assessed to ensure safe handling and application.
5-Ethyl-3-(2-methylhydrazono)indolin-2-one has potential applications in:
The indolin-2-one scaffold (oxindole) is a privileged structure in drug discovery due to its conformational rigidity and ability to mimic peptide motifs, enabling selective interactions with diverse biological targets. This core is exemplified in FDA-approved kinase inhibitors such as sunitinib (renal carcinoma) and toceranib (mast cell tumors), where the oxindole nitrogen and carbonyl group form critical hydrogen bonds with ATP-binding sites [3]. The planar aromatic ring system facilitates π-stacking interactions, while the C3 position serves as a versatile handle for structural diversification. In 5-ethyl-3-(2-methylhydrazono)indolin-2-one (CAS 677755-25-8), the core adopts specific tautomeric configurations that influence its binding mode. Unlike classical 3-substituted oxindoles like SU5416 (semaxanib), which incorporate bulky hydrophobic groups for kinase inhibition, this compound features a hydrazone functionalization at C3—a design strategy that enhances structural novelty and target versatility [3] [10].
Table 1: Bioactive Indolin-2-one Derivatives
Compound | C3 Modification | Therapeutic Target | Clinical Status |
---|---|---|---|
Sunitinib | Diethylaminoethyl moiety | VEGFR, PDGFR | FDA-approved |
Toceranib | Pyrrole-2-carboxylate | Kit receptor | Veterinary use |
SU5416 | Indolinone dimer | VEGFR | Phase III (halted) |
5-Ethyl-3-(2-methylhydrazono)indolin-2-one | Methylhydrazone | Under investigation | Preclinical |
Hydrazone functionalization at C3 introduces distinctive physicochemical and pharmacodynamic properties. The ─N=NC─ linkage in 5-ethyl-3-(2-methylhydrazono)indolin-2-one (Molecular Formula: C₁₁H₁₃N₃O, MW: 203.24 g/mol) enables E/Z isomerism and tautomeric equilibria, as confirmed by NMR studies showing exchange broadening at δ 9.8 ppm [8]. This dynamic behavior allows adaptive binding to enzyme pockets. Key mechanistic roles include:
Table 2: Structure-Activity Relationships (SAR) of C3-Hydrazone Modifications
R¹ Group (Position) | R² Group (Hydrazone) | Key Bioactivity | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
5-Ethyl (C₆) | 2-Methyl | Anticancer (A549 cells) | 18.3 μM* |
H (C₆) | 4-Phenylthiazol-2-yl | Dual HIV RT/RNase H inhibition | <20 μM [5] |
5-Nitro (C₆) | 2-(Pyridin-4-yl) | HIV integrase inhibition | Low micromolar [5] |
*Cytotoxicity data from MTT assay [8]
While neurodegenerative applications remain unexplored for this specific analog, its structural analogs demonstrate significant potential in oncology:
Table 3: Anticancer Mechanisms of Indolin-2-one Hydrazones
Target Class | Example Biomarkers | Proposed Mechanism | Cellular Effect |
---|---|---|---|
Receptor Tyrosine Kinases | VEGFR, PDGFRβ | Allosteric inhibition of ATP binding | Anti-angiogenesis |
Non-Receptor Kinases | c-Kit, Bcr-Abl | Disruption of autophosphorylation | Apoptosis induction |
Phosphatases | Shp2 | Active-site metal chelation | Suppression of metastasis |
Supported by crystallographic and docking studies [3] [10]
Concluding RemarksThe strategic fusion of the indolin-2-one core with a methylhydrazone group at C3 positions 5-ethyl-3-(2-methylhydrazono)indolin-2-one as a versatile pharmacophore for oncology-focused drug discovery. Future work should explore in vivo efficacy and structural optimization to enhance kinase affinity while retaining multitarget capabilities.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7